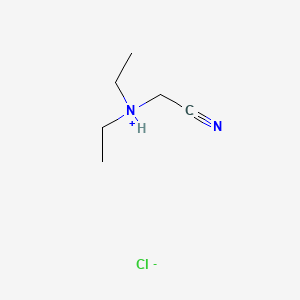

Diethylaminoacetonitrile hydrochloride

Description

Historical Trajectories and Initial Reports of Diethylaminoacetonitrile (B1584426) Hydrochloride Synthesis

The foundational chemistry for the synthesis of α-aminonitriles was established in 1850 with the Strecker synthesis. researchgate.net This reaction, one of the oldest multi-component condensation reactions, traditionally involves the treatment of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide. researchgate.netorganic-chemistry.org This three-component reaction forms an α-aminonitrile.

Table 1: Key Developments in α-Aminonitrile Synthesis

| Year | Development | Description | Key Reactants |

|---|---|---|---|

| 1850 | Strecker Synthesis | First reported synthesis of an α-aminonitrile. | Aldehyde/Ketone, Ammonia, Hydrogen Cyanide |

| 1904 | Knoevenagel and Mercklin | Published early work related to aminonitrile synthesis. | N/A |

Evolution of its Synthetic Utility in Organic Chemistry

The synthetic utility of α-aminonitriles like Diethylaminoacetonitrile is rooted in the reactivity of their functional groups. They serve as versatile precursors for a variety of important molecular structures. uni-mainz.de The nitrile group can be hydrolyzed to form α-amino acids or reduced to form diamines, while the amino group can participate in various condensation and substitution reactions. researchgate.net

Historically, the primary application was in the synthesis of α-amino acids. organic-chemistry.orgmdpi.com However, the scope of their utility has expanded significantly. In contemporary organic synthesis, deprotonated α-aminonitriles are used as acyl anion equivalents, enabling the formation of carbon-carbon bonds in ways that are otherwise challenging. uni-mainz.de This reactivity has been harnessed in the synthesis of complex natural products and heterocyclic compounds, which are prevalent in medicinal chemistry. uni-mainz.deresearchgate.net The development of organocatalytic and metal-catalyzed methods has further broadened their application, allowing for the synthesis of chiral α-aminonitriles with high enantiomeric purity. mdpi.comresearchgate.net

Structural Framework of Diethylaminoacetonitrile Hydrochloride and its Relevance to Nitrile and Tertiary Amine Chemistry

The chemical structure of Diethylaminoacetonitrile consists of a central carbon atom bonded to a hydrogen atom, a nitrile group (-C≡N), and a diethylamino group (-N(CH₂CH₃)₂). nih.govnist.gov The hydrochloride salt form means that the tertiary amine is protonated, forming a diethylammonium (B1227033) group, with a chloride counter-ion. This protonation increases its solubility in polar solvents.

Table 2: Properties of Diethylaminoacetonitrile

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₂N₂ |

| Molecular Weight | 112.17 g/mol |

| IUPAC Name | 2-(diethylamino)acetonitrile |

| SMILES | CCN(CC)CC#N |

| CAS Number | 3010-02-4 |

Data for the free base form. nih.govnist.govnist.gov

Relevance to Nitrile Chemistry: The nitrile group is strongly polarized, rendering the carbon atom electrophilic. libretexts.orgopenstax.org This allows it to react with a wide range of nucleophiles. Key reactions involving the nitrile functionality include:

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate. libretexts.orglibretexts.org This is a fundamental transformation for converting α-aminonitriles into α-amino acids.

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org This reaction provides a route to 1,2-diamines.

Reaction with Organometallic Reagents: Grignard reagents can add to the electrophilic carbon of the nitrile to form an imine anion, which upon hydrolysis yields a ketone. libretexts.orgopenstax.org

Relevance to Tertiary Amine Chemistry: The diethylamino group is a tertiary amine, which primarily exhibits basic and nucleophilic properties. researchgate.net

Basicity: As a base, the lone pair of electrons on the nitrogen atom can accept a proton. In the hydrochloride salt, this nitrogen is already protonated.

Nucleophilicity: The free base is a good nucleophile and can react with electrophiles such as alkyl halides to form quaternary ammonium (B1175870) salts. msu.edulibretexts.org

Dealkylation: Tertiary amines can undergo dealkylation reactions under specific conditions, for instance, with reagents like aryl chlorothionoformates, to yield secondary amines. academicjournals.org In metabolic contexts, cytochrome P450 enzymes can bioactivate cyclic tertiary amines through the formation of reactive iminium intermediates. nih.gov

Contextualizing Diethylaminoacetonitrile Hydrochloride within Broader Chemical Methodologies

Diethylaminoacetonitrile hydrochloride and related α-aminonitriles are central to several broader concepts in chemical synthesis. Their formation via the Strecker reaction is a prime example of a multi-component reaction (MCR), a strategy in which three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. MCRs are highly valued in synthetic chemistry for their efficiency and atom economy.

Furthermore, the compound serves as a key synthetic intermediate or "building block." uni-mainz.de The concept of using small, versatile molecules to construct larger, more complex structures is a cornerstone of modern organic synthesis. mdpi.com Acetonitrile and its derivatives are recognized as important synthons, often providing a source of nitrogen for the construction of nitrogen-containing compounds and heterocycles. mdpi.com The dual functionality of Diethylaminoacetonitrile allows it to be used in diverse synthetic pathways, underscoring its role as a valuable tool in the synthetic chemist's repertoire.

Structure

3D Structure of Parent

Properties

CAS No. |

63884-98-0 |

|---|---|

Molecular Formula |

C6H13ClN2 |

Molecular Weight |

148.63 g/mol |

IUPAC Name |

cyanomethyl(diethyl)azanium;chloride |

InChI |

InChI=1S/C6H12N2.ClH/c1-3-8(4-2)6-5-7;/h3-4,6H2,1-2H3;1H |

InChI Key |

LIBVYPREMLFOME-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC#N.[Cl-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethylaminoacetonitrile Hydrochloride

Multi-Step Synthetic Pathways to Diethylaminoacetonitrile (B1584426) Hydrochloride

The synthesis of diethylaminoacetonitrile, the precursor to its hydrochloride salt, can be achieved through several multi-step pathways. These routes primarily involve the formation of a carbon-nitrogen bond and the introduction of a nitrile group, leveraging common reactions in organic chemistry.

Routes Involving Chloroacetonitrile and Amines

A primary and straightforward method for the synthesis of dialkylaminoacetonitriles is the nucleophilic substitution of a haloacetonitrile with a corresponding amine. In the case of diethylaminoacetonitrile, this involves the reaction of chloroacetonitrile with diethylamine. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the chlorine atom in chloroacetonitrile. This reaction results in the displacement of the chloride ion and the formation of the desired diethylaminoacetonitrile product.

The general reaction is as follows: ClCH₂CN + 2 (CH₃CH₂)₂NH → (CH₃CH₂)₂NCH₂CN + (CH₃CH₂)₂NH₂⁺Cl⁻

A second equivalent of diethylamine is utilized to neutralize the hydrogen chloride that is formed as a byproduct, resulting in the formation of diethylammonium (B1227033) chloride. The reaction is typically performed in a suitable solvent and may require heating to proceed at a practical rate. The resulting diethylaminoacetonitrile free base is then isolated and can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Alternative Precursor Strategies and Condensation Reactions

An important alternative to the haloacetonitrile route is the Strecker synthesis, a classic method for producing α-amino acids and their nitrile precursors. wikipedia.org A well-documented variation of this method, which can be considered a type of Mannich reaction, is used for the synthesis of diethylaminoacetonitrile. orgsyn.org This three-component reaction involves an aldehyde (formaldehyde), an amine (diethylamine), and a cyanide source (sodium cyanide). orgsyn.org

The reaction proceeds in a stepwise manner:

Iminium Ion Formation : Diethylamine reacts with formaldehyde (B43269) to form a relatively unstable N,N-diethyl-methaniminium ion. To facilitate this step, the reaction is often initiated by first reacting formaldehyde with sodium bisulfite. orgsyn.org

Nucleophilic Attack : The highly nucleophilic cyanide ion (from NaCN) then attacks the electrophilic carbon of the iminium ion. wikipedia.org

This process yields diethylaminoacetonitrile. A specific procedure detailed in Organic Syntheses reports a high yield of the final product. orgsyn.org The reaction is carried out in an aqueous solution, and the resulting nitrile, which is sparingly soluble in water, can be separated and purified by distillation. orgsyn.org The final step to obtain the target compound is the treatment of the purified diethylaminoacetonitrile with hydrogen chloride.

Optimization of Reaction Conditions for Enhanced Diethylaminoacetonitrile Hydrochloride Synthesis

For the Strecker-type synthesis, controlling the temperature is important. The initial reaction of formaldehyde and sodium bisulfite is warmed, then cooled before the addition of diethylamine. orgsyn.org The subsequent addition of sodium cyanide can be exothermic, necessitating careful temperature management.

The choice of cyanide source is also a point of optimization. While sodium cyanide or hydrogen cyanide are traditional reagents, trimethylsilyl cyanide (TMSCN) is often used in modern variations, sometimes in conjunction with a Lewis acid or other catalyst to promote the reaction under milder conditions. nih.govorganic-chemistry.org The optimization of a Strecker reaction can involve screening various catalysts and solvents to find the ideal combination for a specific substrate. acs.orgcabidigitallibrary.org

Below is a table summarizing the impact of various parameters on the synthesis of α-aminonitriles, based on general findings in the literature.

| Parameter | Condition | General Impact on Synthesis | Reference |

|---|---|---|---|

| Catalyst | Lewis Acids (e.g., InCl₃, Pd-based) | Can increase reaction rate and allow for milder conditions, improving yields. | nih.govorganic-chemistry.org |

| Solvent | Aqueous vs. Organic vs. Solvent-free | Choice affects reactant solubility and reaction rate. Water can be an effective and green solvent for some Strecker reactions. | nih.gov |

| Cyanide Source | NaCN, KCN, TMSCN, Acetone Cyanohydrin | Affects reactivity and handling requirements. TMSCN often provides better yields under catalytic conditions. | acs.orgnih.gov |

| Temperature | Cryogenic to Reflux | Higher temperatures can increase reaction rate but may lead to side products. Optimization is key to balance rate and selectivity. | nih.gov |

| Reaction Time | Minutes to Days | Dependent on other conditions. Optimized reactions are often complete within a few hours. | nih.govacs.org |

Green Chemistry Principles Applied to Diethylaminoacetonitrile Hydrochloride Production

The application of green chemistry principles to the synthesis of Diethylaminoacetonitrile hydrochloride aims to reduce the environmental impact of the production process. This involves considering factors such as atom economy, the use of less hazardous reagents, and the reduction of waste. nih.gov

The classic Strecker synthesis, while efficient, has significant environmental drawbacks, primarily due to the use of highly toxic cyanide salts like NaCN or KCN. nih.gov A key focus of green chemistry in this area is the development of safer cyanide sources. rsc.org Research has shown that potassium hexacyanoferrates (II) and (III) can serve as effective, non-toxic substitutes for traditional cyanide sources in Strecker reactions. nih.govresearchgate.netlookchem.com These complexes are significantly less toxic and can release cyanide in situ under specific reaction conditions. nih.gov

Other green chemistry considerations include:

Solvent Selection : Traditional organic solvents are often volatile and toxic. The use of water as a solvent, as demonstrated in some Strecker procedures, is a much greener alternative. nih.gov Ionic liquids have also been explored as recyclable and effective media for these reactions. cabidigitallibrary.org

Catalysis : Utilizing catalytic amounts of a promoter instead of stoichiometric reagents improves atom economy and reduces waste. nih.gov Biocatalysis, using enzymes like nitrilases, represents a growing area for the green synthesis and hydrolysis of nitriles, often proceeding under mild, aqueous conditions. journals.co.za

Atom Economy : Multi-component reactions like the Strecker synthesis are inherently atom-economical, as they combine several molecules into a single product with few byproducts. nih.gov

The table below outlines some green alternatives for the synthesis of aminonitriles.

| Principle | Traditional Method | Greener Alternative | Reference |

|---|---|---|---|

| Safer Reagents | NaCN, KCN, HCN | Potassium Hexacyanoferrate (II)/(III), Acetone Cyanohydrin | nih.govrsc.orgresearchgate.net |

| Benign Solvents | Organic Solvents (e.g., Dichloromethane) | Water, Ionic Liquids, Solvent-free conditions | nih.govcabidigitallibrary.org |

| Catalysis | Stoichiometric Promoters | Catalytic Lewis Acids (e.g., Indium-based), Organocatalysts, Biocatalysts (enzymes) | nih.govjournals.co.zamdpi.com |

| Waste Reduction | Neutralization of strong acids/bases leading to salt waste. | Catalytic methods reduce the need for harsh reagents and subsequent neutralization steps. | journals.co.zaresearchgate.net |

Scalability Considerations for Research-Oriented Synthesis of Diethylaminoacetonitrile Hydrochloride

Scaling up the synthesis of Diethylaminoacetonitrile hydrochloride from a laboratory bench to a larger, research-oriented scale (e.g., multi-gram to kilogram) introduces several challenges that must be addressed to ensure safety, consistency, and efficiency.

Key considerations include:

Reaction Exothermicity : The formation of the aminonitrile can be exothermic. On a larger scale, heat dissipation becomes critical. The reaction vessel must have adequate cooling capacity, and reagents may need to be added slowly and in a controlled manner to manage the temperature and prevent runaway reactions.

Mixing and Mass Transfer : Ensuring homogenous mixing in a large reactor is more challenging than in a small flask. Inefficient stirring can lead to localized "hot spots" or concentration gradients, resulting in side reactions and reduced yields.

Reagent Handling : Handling large quantities of hazardous materials, such as sodium cyanide or chloroacetonitrile, requires stringent safety protocols and specialized equipment to minimize exposure.

Work-up and Purification : Procedures that are simple on a small scale, like extraction with a separatory funnel, become cumbersome at a larger scale. Continuous extraction or the use of larger reactors for phase separation may be necessary. Purification by distillation, as described in the literature for diethylaminoacetonitrile, is a scalable method, but requires appropriate equipment to handle larger volumes under vacuum. orgsyn.org

Final Salt Formation and Isolation : The conversion to the hydrochloride salt involves adding hydrochloric acid. On a large scale, this must be done carefully to control the exotherm. The subsequent isolation of the solid hydrochloride by filtration and drying needs to be performed using equipment suited for larger quantities of material, such as larger filter funnels or a centrifuge.

The Strecker synthesis has been successfully applied to multi-kilogram scale syntheses of other amino acid derivatives, demonstrating its scalability. wikipedia.orgnih.gov Careful process development and engineering controls are paramount for a successful and safe scale-up.

Mechanistic Investigations of Diethylaminoacetonitrile Hydrochloride Reactivity

Nucleophilic and Electrophilic Activation Modes of Diethylaminoacetonitrile (B1584426) Hydrochloride

The reactivity of Diethylaminoacetonitrile hydrochloride can be understood by considering the electronic properties of its functional groups. The molecule possesses both nucleophilic and electrophilic centers, although their availability for reaction is significantly influenced by the hydrochloride salt form.

Electrophilic Activation : The primary site for electrophilic character is the carbon atom of the nitrile group (C≡N). openstax.org The carbon-nitrogen triple bond is strongly polarized due to the high electronegativity of nitrogen, rendering the carbon atom electron-deficient and thus susceptible to attack by nucleophiles. openstax.org This electrophilicity is analogous to that of a carbonyl carbon. openstax.org The presence of the positively charged diethylammonium (B1227033) group can further enhance this electrophilicity through an inductive electron-withdrawing effect, making the nitrile carbon even more reactive towards nucleophilic addition.

Nucleophilic Activation : The non-protonated form, diethylaminoacetonitrile, features a nitrogen atom in the diethylamino group with a lone pair of electrons, making it a nucleophilic center. This amine can participate in reactions typical of tertiary amines, such as alkylation. However, in the hydrochloride salt form, this lone pair is bonded to a proton. This protonation effectively quenches the nucleophilicity of the amine. To engage the nucleophilic character of the diethylamino group, a deprotonation step using a base is required to liberate the free amine.

Boronic acids have been explored as catalysts for both nucleophilic and electrophilic activation of alcohols, proceeding through different tetravalent boron intermediates depending on the catalyst's electronic properties. nih.govnih.gov While not directly involving Diethylaminoacetonitrile hydrochloride, these studies illustrate the general principles of activating functional groups within a molecule. nih.govnih.gov

| Activation Mode | Active Site | Description | Form |

| Electrophilic | Nitrile Carbon (C≡N) | The polarized C≡N bond makes the carbon atom electron-deficient and susceptible to nucleophilic attack. | Hydrochloride or Free Base |

| Nucleophilic | Amine Nitrogen (-N(Et)₂) | The lone pair of electrons on the nitrogen can attack electrophilic centers. | Free Base Only |

Influence of the Hydrochloride Moiety on Compound Reactivity and Stability

Its primary electronic effect is the conversion of the neutral tertiary amine into a positively charged quaternary ammonium (B1175870) species. This transformation has several consequences:

Reduced Nucleophilicity : As mentioned, protonation of the amine's lone pair eliminates its nucleophilic character. The group can no longer participate in SN2 reactions or act as a Lewis base without prior deprotonation.

Increased Electrophilicity of the Nitrile : The -CH₂-N⁺H(Et)₂ group is strongly electron-withdrawing. This inductive effect pulls electron density away from the adjacent nitrile group, further polarizing the C≡N bond and increasing the electrophilicity of the nitrile carbon.

Enhanced Stability and Handling : Converting the volatile and potentially reactive free amine into a solid, non-volatile salt improves the compound's stability, shelf-life, and ease of handling. It can prevent side reactions, such as oxidation or unintended alkylations, that the free amine might otherwise undergo.

In formulation studies of other active pharmaceutical ingredients, the choice of an acidifying agent has been shown to be critical, as incorrect choices can lead to the degradation of other components in the mixture. aapsnewsmagazine.org This highlights the importance of understanding the chemical interactions of the hydrochloride component in any reaction mixture.

Reaction Pathways Involving the Nitrile Functionality in Diethylaminoacetonitrile Hydrochloride

The nitrile group is a versatile functional group that serves as a precursor to several other important molecular structures, including amines and carboxylic acids. ebsco.com Its reactions are dominated by additions across the polarized carbon-nitrogen triple bond.

Nucleophilic addition to the electrophilic carbon of the nitrile is the most common reaction pathway. openstax.org

Hydrolysis : In the presence of water under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds in two stages. First, the nitrile is converted to an amide intermediate. chemistrysteps.compressbooks.pub Under acidic conditions, protonation of the nitrile nitrogen activates the carbon for attack by a weak nucleophile like water. pressbooks.pub Subsequent tautomerization yields the amide. chemistrysteps.com With continued heating in the acidic or basic medium, the amide is then further hydrolyzed to a carboxylic acid (and ammonium salt or ammonia (B1221849), respectively). openstax.orgebsco.com

Reaction with Organometallic Reagents : Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon. pressbooks.pub This nucleophilic addition forms an intermediate imine anion salt. libretexts.org Subsequent hydrolysis of this intermediate breaks the C=N bond, yielding a ketone and ammonia. libretexts.org This pathway provides an effective method for ketone synthesis.

The nitrile group can be completely reduced to a primary amine. This transformation is a valuable synthetic tool for creating carbon-nitrogen bonds.

Hydride Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. ebsco.comlibretexts.orgpressbooks.pub The mechanism involves the nucleophilic addition of two hydride ions (H⁻) from LiAlH₄ to the nitrile carbon. openstax.orglibretexts.org The first hydride addition forms an imine anion, which is then attacked by a second hydride ion to give a dianion intermediate. openstax.orgpressbooks.pub An aqueous workup then protonates the nitrogen to yield the primary amine. pressbooks.publibretexts.org In the case of Diethylaminoacetonitrile hydrochloride, this reaction would produce N¹,N¹-diethyl-ethane-1,2-diamine.

Catalytic Hydrogenation : Nitriles can also be reduced using catalytic hydrogenation (H₂ gas over a metal catalyst like Raney nickel or platinum). pressbooks.pubgoogle.com This method is also widely used for the synthesis of primary amines. google.com Recent advancements have explored electrochemical reduction of nitriles, such as acetonitrile, to selectively produce primary amines like ethylamine (B1201723) using copper nanoparticle catalysts. osti.gov

| Reaction Type | Reagent(s) | Intermediate Product | Final Product |

| Acid Hydrolysis | H₃O⁺, Δ | Amide | Carboxylic Acid |

| Base Hydrolysis | ⁻OH, H₂O, Δ | Amide | Carboxylate Salt |

| Grignard Reaction | 1. R-MgX2. H₃O⁺ | Imine | Ketone |

| Reduction | 1. LiAlH₄2. H₂O | - | Primary Amine |

| Catalytic Hydrogenation | H₂, Ni/Pt/Pd | - | Primary Amine |

Reactivity Profiles of the Diethylamino Group in Diethylaminoacetonitrile Hydrochloride

In its hydrochloride salt form, the diethylamino group is protonated and largely unreactive as a nucleophile. Its reactivity can only be accessed by treatment with a base to neutralize the hydrochloric acid and generate the free tertiary amine, diethylaminoacetonitrile.

Once deprotonated, the free amine exhibits the typical reactivity of a tertiary amine:

Nucleophilicity : The nitrogen's lone pair of electrons allows it to act as a nucleophile. For instance, it can react with alkyl halides in an SN2 reaction to form a quaternary ammonium salt. pressbooks.pub

Basicity : As a Lewis base, it can accept a proton from an acid. Its basicity is a key property, allowing for the formation of the hydrochloride salt.

The synthesis of amines often involves the alkylation of ammonia or a less substituted amine. pressbooks.publibretexts.org However, these reactions can lead to mixtures of products due to overalkylation. pressbooks.pub Since the amino group in diethylaminoacetonitrile is already tertiary, its only possible alkylation product is the quaternary ammonium salt.

Intermolecular and Intramolecular Reaction Mechanisms of Diethylaminoacetonitrile Hydrochloride

The distinction between intermolecular (between molecules) and intramolecular (within a single molecule) reactions is fundamental to understanding chemical mechanisms. quora.com

Intermolecular Reactions : The vast majority of reactions involving Diethylaminoacetonitrile hydrochloride are intermolecular. quora.com Examples discussed previously, such as hydrolysis, reduction by LiAlH₄, and reaction with Grignard reagents, all involve the interaction of the substrate with an external reagent molecule. quora.com

Intramolecular Reactions : An intramolecular reaction would require one part of the molecule to react with another part of the same molecule. For Diethylaminoacetonitrile, this is sterically unlikely. For the deprotonated amine to act as an intramolecular nucleophile on the nitrile carbon, it would require the formation of a highly strained three-membered ring, which is energetically unfavorable. Therefore, significant intramolecular pathways are not a prominent feature of this compound's reactivity under normal conditions. Studies comparing intermolecular and intramolecular Diels-Alder reactions have shown that intramolecular processes can be significantly faster due to less unfavorable activation entropies, but this requires a flexible chain of appropriate length connecting the reacting moieties, which is absent here. mdpi.com

Investigations into the non-covalent interactions within other nitrogen-containing heterocyclic compounds have shown the importance of intramolecular hydrogen bonds in stabilizing structures. mdpi.com However, the short, saturated chain in Diethylaminoacetonitrile hydrochloride does not permit such stabilizing intramolecular interactions. Its reactivity is therefore dominated by intermolecular processes.

Strategic Applications of Diethylaminoacetonitrile Hydrochloride in Advanced Organic Synthesis

Diethylaminoacetonitrile (B1584426) Hydrochloride as a Key Intermediate in Complex Molecule Construction

The utility of Diethylaminoacetonitrile hydrochloride in the synthesis of complex molecules stems from its capacity to introduce the α-amino nitrile moiety, a key structural unit that serves as a precursor to more elaborate functionalities. The nitrile group can be readily transformed into various other functional groups, such as amines and carboxylic acids, through reduction and hydrolysis, respectively. cognitoedu.org This versatility allows for the extension of carbon chains and the introduction of nitrogen-containing scaffolds, which are crucial steps in building complex molecular architectures. cognitoedu.org

The compound's primary role is often as a precursor to intermediates like amidines, which are then used in subsequent reactions to build larger molecules, including pharmacologically active heterocycles. mdpi.comsciforum.net Its application facilitates the assembly of intricate structures by providing a reliable and reactive handle for introducing nitrogen and extending molecular frameworks.

Utilization in the Synthesis of Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental components in a vast array of natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.govresearchgate.netopenmedicinalchemistryjournal.com Diethylaminoacetonitrile hydrochloride is an important precursor for the synthesis of these vital structures. The typical pathway involves the conversion of the nitrile group into an amidine, which then participates in cyclization reactions. semanticscholar.org

For example, amidines derived from Diethylaminoacetonitrile hydrochloride can react with bifunctional reagents to construct various heterocyclic rings. This strategy is employed in the synthesis of pyrimidines, imidazoles, and other nitrogen-rich ring systems. mdpi.comclockss.orgcem.com The process often involves an initial nucleophilic addition to the nitrile, followed by an intramolecular cyclization-elimination sequence to yield the final heterocyclic product. This approach provides a modular and efficient route to structurally diverse heterocyclic libraries. nih.govresearchgate.net

Application of Diethylaminoacetonitrile Hydrochloride in Amidine and Imidate Formation

The conversion of nitriles into amidines and their imidate precursors is a cornerstone of synthetic organic chemistry, and Diethylaminoacetonitrile hydrochloride is an excellent substrate for these transformations. semanticscholar.orgorganic-chemistry.org The most common method for this conversion is the Pinner reaction. rroij.comgoogle.com

In the Pinner reaction, the nitrile is treated with an alcohol in the presence of anhydrous hydrogen chloride. The hydrochloride salt of the starting material is particularly suitable for this acid-catalyzed process. The reaction proceeds through the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol, forming an imidate hydrochloride salt. rroij.comresearchgate.netresearchgate.net

Scheme 1: General mechanism of the Pinner reaction to form an imidate hydrochloride.

Scheme 1: General mechanism of the Pinner reaction to form an imidate hydrochloride.

These resulting imidates are stable, isolable intermediates that can be subsequently reacted with ammonia (B1221849) or amines to furnish the corresponding amidine hydrochlorides in high yields. semanticscholar.orgresearchgate.net This two-step sequence provides a reliable and widely used method for accessing amidines, which are themselves valuable functional groups and precursors. mdpi.comorganic-chemistry.org

| Reactant | Reagents | Intermediate | Product | Reference |

| Diethylaminoacetonitrile HCl | 1. Anhydrous Alcohol, HCl (gas) | Imidate Hydrochloride | Amidine Hydrochloride | rroij.com, researchgate.net |

| 2. Ammonia or Amine |

Contributions to C-C Bond Forming Reactions

The formation of new carbon-carbon bonds is fundamental to organic synthesis, enabling the construction of complex carbon skeletons from simpler precursors. cognitoedu.orgnih.govresearchgate.netvanderbilt.edu Diethylaminoacetonitrile hydrochloride contributes to this field primarily through reactions involving the α-carbon atom.

The hydrogen atom on the carbon adjacent to both the diethylamino group and the nitrile group is acidic enough to be removed by a strong base. This deprotonation generates a stabilized carbanion (an α-amino carbanion). This nucleophilic species can then participate in alkylation reactions with various electrophiles, such as alkyl halides, to form a new C-C bond. researchgate.netgoogle.com This process effectively lengthens the carbon chain and introduces new substituents at the α-position.

Scheme 2: General scheme for the deprotonation and subsequent alkylation of Diethylaminoacetonitrile.

Scheme 2: General scheme for the deprotonation and subsequent alkylation of Diethylaminoacetonitrile.

This reactivity makes Diethylaminoacetonitrile hydrochloride a useful synthon for the preparation of α-substituted α-amino acids and other related structures after subsequent hydrolysis of the nitrile group.

| Reaction Type | Base | Electrophile | Result | Reference |

| α-Alkylation | Strong Base (e.g., LDA) | Alkyl Halide (R-X) | Formation of a new C-C bond at the α-position | researchgate.net, google.com |

| Aldol-type Addition | Strong Base | Aldehyde/Ketone | Formation of a β-hydroxy-α-amino nitrile | vanderbilt.edu |

Diethylaminoacetonitrile Hydrochloride in the Development of Other Nitrogen-Containing Functional Groups

Beyond its role in forming amidines and heterocycles, Diethylaminoacetonitrile hydrochloride serves as a precursor for other important nitrogen-containing functional groups. researchgate.netorganicchemistrydata.orglibretexts.org

One significant transformation is the synthesis of guanidines. Guanidines are structurally related to amidines and are prevalent in biologically active molecules and organocatalysts. thieme-connect.denih.gov The synthesis can be achieved by reacting the corresponding amidine (derived from Diethylaminoacetonitrile hydrochloride) with an amine source or by reacting the amino nitrile directly with a guanylating agent. google.comorganic-chemistry.orgorganic-chemistry.org For example, dimethylamino nitrile has been shown to react with dimethylamine (B145610) hydrochloride to prepare tetramethylguanidine hydrochloride. google.com This highlights a pathway where the amino nitrile core is elaborated into the guanidine (B92328) framework.

Additionally, the nitrile group can be completely reduced using reagents like lithium aluminum hydride to yield a primary amine. This transformation converts the original α-amino nitrile into a vicinal diamine (N,N-diethyl-1,2-ethanediamine), a valuable ligand in coordination chemistry and a building block for other complex amines.

Advanced Derivatization and Functionalization Strategies of Diethylaminoacetonitrile Hydrochloride

Selective Chemical Modifications of the Nitrile Group for Derivative Synthesis

The carbon-nitrogen triple bond of the nitrile group in Diethylaminoacetonitrile (B1584426) is a highly reactive site that can participate in numerous chemical transformations, making it a key handle for derivative synthesis. ebsco.com These reactions allow for the conversion of the nitrile into a variety of other functional groups.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. youtube.com Mild acidic conditions can convert the nitrile to a primary amide, yielding N,N-diethyl-2-aminoacetamide. More vigorous acidic or basic hydrolysis proceeds further to form the corresponding carboxylic acid, N,N-diethylglycine. ebsco.comyoutube.com

Reduction: Catalytic hydrogenation or reduction with potent reducing agents like lithium aluminum hydride (LiAlH4) transforms the nitrile group into a primary amine. youtube.com This reaction applied to Diethylaminoacetonitrile would produce N1,N1-diethyl-ethane-1,2-diamine, a diamine derivative.

Organometallic Addition: The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents or organolithium compounds. youtube.com The initial reaction forms an imine intermediate which, upon aqueous workup, hydrolyzes to a ketone. youtube.com For example, reacting Diethylaminoacetonitrile with methylmagnesium bromide would ultimately yield 1-(diethylamino)propan-2-one.

Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, reaction with an azide (B81097) (e.g., sodium azide) can lead to the formation of a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

| Reaction Type | Reagents | Resulting Functional Group | Derivative Example |

| Partial Hydrolysis | H₂O, mild H⁺ or OH⁻ | Amide | N,N-diethyl-2-aminoacetamide |

| Full Hydrolysis | H₂O, strong H⁺ or OH⁻, heat | Carboxylic Acid | N,N-diethylglycine |

| Reduction | LiAlH₄ or H₂, catalyst | Primary Amine | N1,N1-diethyl-ethane-1,2-diamine |

| Organometallic Addition | 1. R-MgBr 2. H₃O⁺ | Ketone | 1-(diethylamino)propan-2-one (with R=CH₃) |

| Cycloaddition | NaN₃ | Tetrazole | 5-((diethylamino)methyl)-1H-tetrazole |

Functionalization and Transformations of the Diethylamino Moiety

The tertiary amine of the diethylamino group offers another site for chemical modification, distinct from the nitrile functionality. These reactions primarily target the lone pair of electrons on the nitrogen atom.

N-Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), converts the tertiary amine to a tertiary amine N-oxide. This transformation alters the electronic properties and steric profile of the molecule.

Quaternization (N-Alkylation): The nitrogen atom can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge and adds an additional alkyl group to the nitrogen, yielding a derivative like (cyanomethyl)diethyl(methyl)ammonium iodide.

Hofmann Elimination: While a more complex, multi-step process, it is a classic reaction of quaternary ammonium hydroxides. If the diethylamino group were quaternized with an appropriate alkyl group and then treated with a base like silver oxide, a Hofmann elimination could theoretically occur, though this is less common for this specific substrate.

Oxidative C-H Functionalization: Recent developments in synthetic chemistry have enabled the direct functionalization of C-H bonds adjacent to a nitrogen atom. mdpi.com Such methods could potentially be used to introduce substituents at the alpha-position of the ethyl groups, although this would require specific and advanced catalytic systems.

| Transformation Type | Typical Reagents | Resulting Moiety | Derivative Example |

| N-Oxidation | H₂O₂ or m-CPBA | Tertiary Amine N-Oxide | Diethyl(cyanomethyl)amine oxide |

| Quaternization | CH₃I | Quaternary Ammonium Salt | (cyanomethyl)diethyl(methyl)ammonium iodide |

Strategies for Chiral Derivatization and Resolution of Diethylaminoacetonitrile Hydrochloride Analogues

While Diethylaminoacetonitrile itself is achiral, analogues can be synthesized that possess a stereocenter. This is typically achieved by introducing a substituent on the carbon atom situated between the nitrile and the diethylamino groups. The resulting racemic mixture of enantiomers can then be separated or resolved.

Chiral Derivatization: One common strategy for resolving enantiomers is to convert them into a mixture of diastereomers by reacting them with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.org These resulting diastereomers have different physical properties and can be separated using standard chromatographic techniques like HPLC or column chromatography. wikipedia.org For an amino-containing analogue, a common CDA would be Mosher's acid chloride or a chiral isocyanate.

Chromatographic Resolution: Direct separation of enantiomers without derivatization is a highly efficient method. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for enantiomeric resolution. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). sigmaaldrich.com The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Cyclodextrin-based and polysaccharide-based columns are common choices for separating chiral amines and related compounds. sigmaaldrich.com

Simulated Moving Bed (SMB) Chromatography: For larger-scale separations, SMB is an efficient preparative chromatographic technique that can provide a continuous separation of the two enantiomers. sigmaaldrich.com

The synthesis of these chiral analogues can be approached through asymmetric synthesis, such as an enantioselective Strecker reaction, which builds the chiral aminonitrile core directly with high enantiomeric purity, often precluding the need for resolution. mdpi.com

| Strategy | Principle | Application |

| Chiral Derivatization | Racemic mixture is reacted with a pure chiral agent to form separable diastereomers. wikipedia.org | Analytical quantification of enantiomeric excess or preparative separation after chromatographic purification. |

| Chiral HPLC | Enantiomers are directly separated based on differential interaction with a chiral stationary phase. sigmaaldrich.com | Both analytical and preparative scale separation of enantiomers. |

| Asymmetric Synthesis | A stereocenter is created selectively to produce one enantiomer in excess over the other. mdpi.com | Direct synthesis of enantiomerically enriched products, minimizing the need for resolution. |

Methodologies for Spectroscopic and Chromatographic Characterization of Diethylaminoacetonitrile Hydrochloride Derivatives (Focus on techniques and principles, not data)

The structural elucidation and purity assessment of Diethylaminoacetonitrile derivatives rely on a combination of spectroscopic and chromatographic methods. The choice of technique depends on the specific information required.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to one another. For a typical derivative, one would observe signals corresponding to the ethyl groups, the methylene (B1212753) bridge, and any newly introduced protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the 115-125 ppm range. The carbons of the diethylamino group and the methylene bridge would also appear in predictable regions.

Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups. A sharp, medium-intensity absorption band in the range of 2210-2260 cm⁻¹ is a clear indicator of the nitrile (C≡N) stretching vibration. nist.gov Modifications to the nitrile group (e.g., hydrolysis to an amide) would result in the disappearance of this peak and the appearance of new, characteristic peaks for the amide group (C=O stretch around 1650 cm⁻¹ and N-H stretches around 3300 cm⁻¹).

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) confirms the molecular weight of the derivative. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can help to piece together the structure. For Diethylaminoacetonitrile derivatives, a common fragmentation is the loss of groups attached to the nitrogen or cleavage alpha to the nitrile group.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating components of a mixture and assessing purity. In reversed-phase HPLC, separation is based on the polarity of the analytes. It can be used to monitor the progress of a reaction and to isolate the desired derivative from starting materials and byproducts. When coupled with a mass spectrometer (LC-MS), it provides both separation and structural identification simultaneously. researchgate.net

Gas Chromatography (GC): For volatile and thermally stable derivatives, GC is an effective separation technique. Separation is based on the boiling point and polarity of the compounds. Derivatization is sometimes employed specifically to increase the volatility of a compound for GC analysis. jfda-online.com Coupling GC to a mass spectrometer (GC-MS) is a standard method for the identification of unknown volatile compounds.

| Technique | Principle | Information Provided |

| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed molecular structure, connectivity of atoms, chemical environment. |

| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence or absence of specific functional groups (e.g., C≡N, C=O, N-H). nist.gov |

| Mass Spectrometry | Ionization of molecules and separation of ions based on mass-to-charge ratio. | Molecular weight and structural information from fragmentation patterns. |

| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | Separation, quantification, and purity assessment of compounds in a mixture. |

| GC | Separation of volatile compounds based on their partitioning in a gaseous mobile phase. | Separation and analysis of volatile and thermally stable compounds. |

Computational and Theoretical Studies on Diethylaminoacetonitrile Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Bonding in Diethylaminoacetonitrile (B1584426) Hydrochloride

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of molecules. For diethylaminoacetonitrile hydrochloride, these calculations would provide a detailed understanding of its molecular orbitals, charge distribution, and the nature of its chemical bonds.

Detailed Research Findings

Molecular Geometry: Quantum chemical calculations, likely employing Density Functional Theory (DFT) methods, would be used to determine the optimized molecular geometry of diethylaminoacetonitrile hydrochloride. It is expected that the protonation at the amino nitrogen would lead to a tetrahedral geometry around this atom. The bond lengths and angles would be influenced by the presence of the electron-withdrawing nitrile group and the steric bulk of the ethyl groups.

Electronic Properties: The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would be calculated. The HOMO is expected to be localized on the amino group, while the LUMO would likely be centered on the nitrile functionality. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability.

Charge Distribution: Natural Bond Orbital (NBO) analysis would reveal the distribution of electron density throughout the molecule. Due to the electronegativity of the nitrogen and chlorine atoms, a significant positive charge would be expected on the protonated amino nitrogen and the carbon atom of the nitrile group. This charge distribution is crucial for understanding the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

Bonding Analysis: The nature of the chemical bonds within diethylaminoacetonitrile hydrochloride would be analyzed using techniques like Quantum Theory of Atoms in Molecules (QTAIM). This would characterize the covalent and ionic nature of the bonds, providing insights into their strength and reactivity. The C-N bonds of the diethylamino group and the C≡N triple bond of the nitrile group would be of particular interest.

Interactive Data Table: Predicted Electronic Properties of Diethylaminoacetonitrile Hydrochloride

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively low | Influence of the electron-withdrawing nitrile group and protonated amino group. |

| LUMO Energy | Relatively low | Presence of the π* orbitals of the nitrile group. |

| HOMO-LUMO Gap | Moderate | Indicative of a kinetically stable but reactive molecule. |

| Dipole Moment | High | Due to the separation of charge in the hydrochloride salt. |

| NBO Charge on N (amino) | Positive | Resulting from protonation. |

| NBO Charge on C (nitrile) | Positive | Due to the electronegativity of the nitrogen atom. |

Computational Modeling of Reaction Mechanisms and Transition States Involving Diethylaminoacetonitrile Hydrochloride

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For diethylaminoacetonitrile hydrochloride, such studies would focus on reactions involving the nitrile and amino functional groups.

Detailed Research Findings

Hydrolysis of the Nitrile Group: A likely reaction to be modeled is the hydrolysis of the nitrile group to form a carboxylic acid or an amide. Computational studies would map out the potential energy surface for this reaction, identifying the transition state structures for both acid and base-catalyzed pathways. The calculations would provide insights into the reaction kinetics and the factors influencing the reaction rate.

Nucleophilic Addition to the Nitrile Group: The nitrile group is susceptible to nucleophilic attack. Computational models could explore the reaction mechanism of various nucleophiles with diethylaminoacetonitrile hydrochloride. The activation barriers and reaction energies for these additions would be calculated to predict the feasibility and outcome of such reactions.

Reactions at the α-Carbon: The acidity of the protons on the carbon atom adjacent to the nitrile group could be investigated. Computational models could determine the pKa of these protons and model deprotonation reactions. The stability of the resulting carbanion and its subsequent reactions could also be explored.

Transition State Analysis: For each modeled reaction, the geometry and vibrational frequencies of the transition state would be calculated. The presence of a single imaginary frequency would confirm the structure as a true transition state. The nature of this imaginary frequency would provide information about the atomic motions involved in the reaction coordinate.

Interactive Data Table: Predicted Parameters for a Hypothetical Reaction

| Reaction Parameter | Predicted Outcome | Significance in Reaction Modeling |

| Reaction Type | Nucleophilic addition of water to the nitrile group | A fundamental reaction of nitriles. |

| Transition State Geometry | A four-membered ring-like structure involving the nitrile, water, and a catalyst. | Represents the highest energy point along the reaction pathway. |

| Activation Energy (Ea) | Moderately high, lowered by catalysis. | Determines the rate of the reaction. |

| Imaginary Frequency | Corresponds to the C-O bond formation and C≡N bond breaking. | Confirms the transition state and describes the motion leading to product formation. |

Prediction of Novel Reactivity and Reactivity Descriptors for Diethylaminoacetonitrile Hydrochloride

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various reactivity descriptors that can predict the reactivity of a molecule. These descriptors offer a quantitative measure of a molecule's propensity to act as an electrophile or a nucleophile.

Detailed Research Findings

Global Reactivity Descriptors: Global descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) would be calculated from the HOMO and LUMO energies. A high electrophilicity index would be expected for diethylaminoacetonitrile hydrochloride, indicating its susceptibility to attack by nucleophiles.

Local Reactivity Descriptors: Local reactivity descriptors, such as the Fukui functions (f(r)), would be used to identify the most reactive sites within the molecule. The Fukui function for nucleophilic attack (f+(r)) would likely be largest on the carbon atom of the nitrile group, confirming it as the primary electrophilic site. The Fukui function for electrophilic attack (f-(r)) would likely be localized on the nitrogen atom of the nitrile group and potentially the chlorine anion.

Molecular Electrostatic Potential (MEP): The MEP surface would visually represent the regions of positive and negative electrostatic potential. For diethylaminoacetonitrile hydrochloride, a region of strong positive potential (blue) would be expected around the protonated amino group and the nitrile carbon, indicating sites for nucleophilic attack. Regions of negative potential (red) would be found around the nitrile nitrogen and the chloride ion, indicating sites for electrophilic attack.

Prediction of Novel Reactions: Based on these reactivity descriptors, novel reactions could be predicted. For instance, the high electrophilicity of the nitrile carbon might suggest its reactivity towards a wide range of soft nucleophiles. The local descriptors could guide the regioselectivity of these reactions.

Interactive Data Table: Predicted Reactivity Descriptors

| Descriptor | Predicted Value/Characteristic | Chemical Interpretation |

| Chemical Potential (μ) | Negative | Indicates the tendency of the molecule to accept electrons. |

| Chemical Hardness (η) | Moderate | Reflects the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | High | Quantifies the ability of the molecule to accept electrons; a good electrophile. |

| Fukui Function (f+(r)) | Maximum at the nitrile carbon | Identifies the most probable site for a nucleophilic attack. |

| Fukui Function (f-(r)) | Maximum on the nitrile nitrogen and chloride ion | Identifies the most probable sites for an electrophilic attack. |

Conformational Analysis and Molecular Dynamics Simulations of Diethylaminoacetonitrile Hydrochloride

Conformational analysis and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their preferred shapes and how they change over time.

Detailed Research Findings

Conformational Isomers: A systematic conformational search would identify the various stable conformers of diethylaminoacetonitrile hydrochloride. These conformers would differ in the orientation of the ethyl groups and the rotation around the C-C and C-N single bonds. The relative energies of these conformers would be calculated to determine their populations at a given temperature. It is expected that conformers that minimize steric hindrance between the ethyl groups and the nitrile group would be the most stable.

Potential Energy Surface: The potential energy surface (PES) for rotation around key single bonds, such as the C-N bond of the diethylamino group, would be mapped out. This would reveal the energy barriers between different conformers and provide information about the flexibility of the molecule.

Molecular Dynamics Simulations: MD simulations would be performed to study the dynamic behavior of diethylaminoacetonitrile hydrochloride in a solvent, such as water. These simulations would track the positions of all atoms over time, providing a detailed picture of the molecule's motions, including bond vibrations, angle bending, and torsional rotations. The simulations would also reveal how the molecule interacts with the surrounding solvent molecules.

Solvation Effects: The MD simulations would be crucial for understanding the role of the solvent in stabilizing different conformers and influencing the molecule's reactivity. The formation of hydrogen bonds between the protonated amino group and water molecules would be a key aspect to analyze. The radial distribution functions would be calculated to quantify the structure of the solvent around the solute.

Interactive Data Table: Predicted Conformational Properties

| Property | Predicted Characteristic | Significance |

| Number of Stable Conformers | Multiple low-energy conformers | Reflects the flexibility of the diethylamino group. |

| Most Stable Conformer | A staggered conformation that minimizes steric interactions. | The predominant form of the molecule in solution. |

| Rotational Barriers | Relatively low for C-N and C-C single bonds. | Indicates that the molecule is flexible and can easily interconvert between conformers. |

| Solvent Interactions | Strong hydrogen bonding between the N-H+ group and water molecules. | Plays a crucial role in the solubility and reactivity of the compound in aqueous media. |

Future Directions and Emerging Research Avenues for Diethylaminoacetonitrile Hydrochloride

Exploration of Diethylaminoacetonitrile (B1584426) Hydrochloride in Catalytic Cycles

The presence of both a tertiary amine and a nitrile group suggests that diethylaminoacetonitrile hydrochloride could serve as a versatile ligand or precursor in the development of novel catalytic systems. The nitrogen atom of the diethylamino group can act as a Lewis base, coordinating to metal centers, while the nitrile group can also participate in coordination or be chemically transformed.

Future research could focus on the following areas:

Homogeneous Catalysis: The synthesis of metal complexes incorporating diethylaminoacetonitrile as a ligand could yield catalysts for a variety of organic transformations. For instance, palladium or nickel complexes might be investigated for cross-coupling reactions, while rhodium or iridium complexes could be explored for hydroformylation or hydrogenation reactions. The electronic and steric properties imparted by the diethylaminoacetonitrile ligand could offer unique reactivity and selectivity.

Organocatalysis: The tertiary amine moiety of diethylaminoacetonitrile could be utilized in organocatalytic reactions. mdpi.com After deprotonation of the alpha-carbon, the resulting carbanion could participate in various carbon-carbon bond-forming reactions. Research in this area would involve exploring its efficacy as a catalyst in reactions such as Michael additions, aldol reactions, and cyanosilylations.

A hypothetical research endeavor might involve the synthesis of a palladium(II) complex of diethylaminoacetonitrile and its application in a Suzuki-Miyura cross-coupling reaction, with the aim of achieving high turnover numbers and selectivity under mild conditions.

Table 1: Hypothetical Catalytic Performance of a Palladium-Diethylaminoacetonitrile Complex

| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | 0.5 | Toluene | 80 | 95 |

| 2 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 0.5 | Dioxane | 100 | 92 |

| 3 | 4-Chlorobenzonitrile | 3-Furylboronic acid | 1.0 | Toluene/H₂O | 110 | 88 |

Integration of Diethylaminoacetonitrile Hydrochloride into Flow Chemistry and Automated Synthesis Platforms

The progression of chemical synthesis towards more efficient, safer, and automated processes provides a fertile ground for the integration of versatile building blocks like diethylaminoacetonitrile hydrochloride. nih.govnih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to telescope reaction sequences. nih.govnih.govdurham.ac.uk Diethylaminoacetonitrile hydrochloride, being a liquid at room temperature in its free base form, is well-suited for flow chemistry applications. Future research could involve its use as a reactant or reagent in the continuous synthesis of heterocyclic compounds or other valuable chemical intermediates. frontiersin.orgresearchgate.netdurham.ac.ukuc.pt For example, its reaction with other bifunctional molecules in a heated flow reactor could provide a rapid and scalable route to novel N-heterocycles. nih.gov

Automated Synthesis Platforms: Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling the rapid synthesis and screening of large compound libraries. chemrxiv.orgnih.gov Diethylaminoacetonitrile hydrochloride can serve as a valuable building block in such platforms. lifechemicals.com Its bifunctional nature allows for diverse derivatization, leading to the generation of a wide array of molecules with potential biological or material properties. An automated platform could be programmed to perform a series of reactions on the diethylaminoacetonitrile scaffold, followed by in-line purification and screening.

Table 2: Proposed Multi-step Automated Synthesis Sequence Utilizing Diethylaminoacetonitrile

| Step | Reaction Type | Reagents | Product Class | Potential Application |

| 1 | Alkylation of the α-carbon | Alkyl halide, Base | Substituted aminoacetonitrile | Intermediate for further diversification |

| 2 | Nitrile reduction | Reducing agent (e.g., LiAlH₄) | Diamine | Ligand for coordination chemistry |

| 3 | Cyclization with a dicarbonyl | 1,3-Diketone | Dihydropyridine derivative | Bioactive molecule screening |

Design and Synthesis of Next-Generation Reagents Based on the Diethylaminoacetonitrile Scaffolding

The unique combination of functional groups in diethylaminoacetonitrile makes it an attractive scaffold for the design and synthesis of novel reagents with tailored properties. The term "scaffold" in medicinal chemistry refers to a core structure to which various functional groups can be attached to create a library of related compounds. ekb.egrsc.orgmdpi.com

Research in this area could lead to:

Bioactive Molecules: The aminoacetonitrile moiety is a known pharmacophore in certain classes of anthelmintic drugs. nih.gov By modifying the diethylamino group or the carbon backbone of diethylaminoacetonitrile, new derivatives with enhanced potency, selectivity, or pharmacokinetic properties could be developed. High-throughput screening of libraries based on this scaffold could lead to the discovery of new drug candidates for various diseases.

Chemical Probes and Labeling Agents: The diethylamino group can be part of a fluorophore (like in 7-diethylaminocoumarin), and the nitrile group can be converted into other functionalities suitable for bioconjugation. This opens up possibilities for developing fluorescent probes for biological imaging or labeling reagents for proteins and other biomolecules. researchgate.net

A recent study on amino-acetonitrile derivatives has shown their potential as a new class of synthetic anthelmintic compounds, highlighting the promise of this chemical scaffold in drug discovery. nih.gov

Table 3: Structure-Activity Relationship (SAR) Exploration of Hypothetical Diethylaminoacetonitrile Derivatives

| Compound ID | R¹ Group | R² Group | In vitro Potency (IC₅₀, nM) |

| DEAN-001 | Ethyl | Ethyl | 500 |

| DEAN-002 | Propyl | Propyl | 350 |

| DEAN-003 | Cyclopropyl | Cyclopropyl | 150 |

| DEAN-004 | Phenyl | Ethyl | >1000 |

Interdisciplinary Applications of Diethylaminoacetonitrile Hydrochloride in Materials Science and Supramolecular Chemistry

The functional groups present in diethylaminoacetonitrile hydrochloride also suggest its potential utility in the fields of materials science and supramolecular chemistry.

Materials Science: The diethylamino group can be incorporated into polymers to create "smart" materials that respond to external stimuli such as pH or temperature. researchgate.netmdpi.comscirp.org For example, a polymer containing diethylamino side chains could exhibit changes in solubility or conformation in response to changes in acidity. The nitrile group could also be used as a handle for cross-linking or further functionalization of polymeric materials. Future research could involve the synthesis and characterization of polymers and copolymers derived from vinyl monomers functionalized with the diethylaminoacetonitrile scaffold.

Supramolecular Chemistry: The nitrile and amino groups are known to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are the foundation of supramolecular chemistry. researchgate.netresearchgate.netnih.gov The diethylaminoacetonitrile molecule could potentially self-assemble or co-assemble with other molecules to form well-defined supramolecular architectures. The study of these assemblies could reveal new materials with interesting properties, such as gels, liquid crystals, or porous solids.

Table 4: Potential Properties of a Hypothetical Polymer Incorporating Diethylaminoacetonitrile

| Property | Value/Observation | Potential Application |

| Lower Critical Solution Temperature (LCST) | 35-40 °C in aqueous solution | Thermo-responsive drug delivery |

| pH-Responsive Swelling | Swells at acidic pH, collapses at basic pH | pH-sensitive hydrogels |

| Metal Ion Coordination | Binds to transition metal ions | Heavy metal remediation |

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling Diethylaminoacetonitrile hydrochloride in laboratory settings?

- Methodological Answer:

- Engineering Controls: Use fume hoods or closed systems to minimize inhalation exposure. Install safety showers and eyewash stations in proximity to the workspace .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles with side shields. Respiratory protection (e.g., N95 masks) may be required if ventilation is insufficient .

- Incompatible Materials: Avoid contact with strong acids, bases, or oxidizers to prevent hazardous reactions. Store separately from these substances .

Q. What synthetic routes are commonly employed for the preparation of Diethylaminoacetonitrile hydrochloride?

- Methodological Answer:

- Alkylation of Aminoacetonitrile: React aminoacetonitrile with diethyl sulfate or diethyl halides in a polar solvent (e.g., ethanol) under controlled pH. The hydrochloride salt is precipitated via acidification (e.g., HCl gas) .

- Strecker Synthesis Modification: Substitute ammonia with diethylamine in the Strecker reaction, combining formaldehyde and hydrogen cyanide. Subsequent acidification yields the hydrochloride salt .

Q. Which analytical techniques are most effective for characterizing the purity and structure of Diethylaminoacetonitrile hydrochloride?

- Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the presence of diethylamino and nitrile groups. Compare peaks to reference spectra .

- HPLC: Employ reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity. Validate methods using internal standards (e.g., dichloromethane extraction protocols) .

- Elemental Analysis: Verify C, H, N, and Cl content to confirm stoichiometry and salt formation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for Diethylaminoacetonitrile hydrochloride across different studies?

- Methodological Answer:

- Controlled Solubility Testing: Systematically test solubility in solvents (e.g., water, ethanol, DMSO) at defined temperatures (15–40°C) using gravimetric or spectrophotometric quantification. Document solvent purity and degassing procedures .

- Data Reconciliation: Compare experimental conditions (e.g., pH, ionic strength) from conflicting studies. Reproduce experiments under standardized protocols to isolate variables .

Q. What strategies can optimize the yield of Diethylaminoacetonitrile hydrochloride in multi-step synthesis involving sensitive intermediates?

- Methodological Answer:

- Catalytic Optimization: Use Raney nickel or palladium catalysts to enhance reaction efficiency in reduction steps. Monitor reaction progress via TLC or in-situ IR spectroscopy .

- Intermediate Stabilization: Protect nitrile groups from hydrolysis by maintaining anhydrous conditions. Use inert atmospheres (e.g., nitrogen) during moisture-sensitive steps .

Q. How does the hydrochloride salt form influence the reactivity and stability of Diethylaminoacetonitrile under varying pH conditions?

- Methodological Answer:

- pH-Dependent Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH) across pH 2–10. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., nitrile → amide conversion) .

- Reactivity Profiling: Compare nucleophilic substitution rates of the hydrochloride salt vs. free base in buffered solutions. Use kinetic modeling to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.